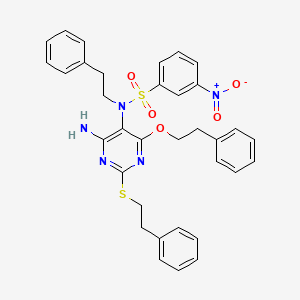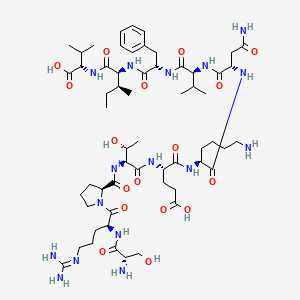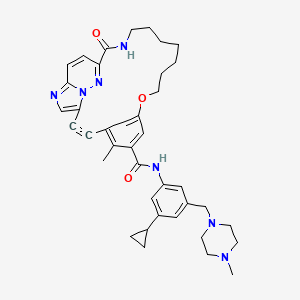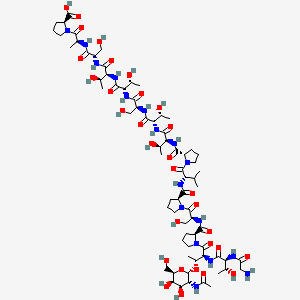
Abltide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abl protein tyrosine kinase substrate is a critical component in cellular signaling pathways. It is involved in various cellular processes, including cell differentiation, division, adhesion, and stress response. The substrate is primarily recognized for its role in the regulation of the actin cytoskeleton and its involvement in the signaling pathways of tyrosine kinases, particularly the Abelson (Abl) family of kinases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Abl protein tyrosine kinase substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the substrate protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Abl protein tyrosine kinase substrate follows similar principles but on a larger scale. Fermentation processes are optimized to maximize yield, and advanced purification methods, such as affinity chromatography, are employed to ensure high purity of the final product .
化学反应分析
Types of Reactions: Abl protein tyrosine kinase substrate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and binding interactions with other proteins. Phosphorylation is a key reaction, where a phosphate group is added to the substrate by a kinase enzyme .
Common Reagents and Conditions:
Phosphorylation: Typically involves adenosine triphosphate (ATP) as the phosphate donor and a kinase enzyme under physiological conditions.
Dephosphorylation: Involves phosphatase enzymes that remove phosphate groups from the substrate.
Major Products Formed: The primary product of these reactions is the phosphorylated or dephosphorylated form of the substrate, which can then interact with other signaling molecules to propagate cellular signals .
科学研究应用
Abl protein tyrosine kinase substrate has extensive applications in scientific research:
Chemistry: Used to study enzyme kinetics and the mechanisms of kinase and phosphatase enzymes.
Biology: Plays a crucial role in understanding cell signaling pathways, cytoskeletal dynamics, and cellular responses to external stimuli.
Medicine: Investigated for its role in cancer, particularly in chronic myeloid leukemia, where the BCR-Abl fusion protein is a known oncogene.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.
作用机制
The mechanism of action of Abl protein tyrosine kinase substrate involves its phosphorylation by Abl kinases. This phosphorylation event triggers a cascade of downstream signaling pathways that regulate various cellular processes. The substrate interacts with multiple molecular targets, including actin filaments and other cytoskeletal proteins, to modulate cell shape, motility, and adhesion .
相似化合物的比较
BCR-Abl fusion protein: A well-known oncogenic variant involved in chronic myeloid leukemia.
Src family kinases: Share structural similarities and functional overlap with Abl kinases.
Focal adhesion kinase: Another tyrosine kinase involved in cytoskeletal regulation and cell adhesion.
Uniqueness: Abl protein tyrosine kinase substrate is unique due to its specific interactions with Abl kinases and its critical role in linking tyrosine phosphorylation with actin cytoskeleton dynamics. This unique combination of functions makes it a valuable tool in both basic research and therapeutic development .
属性
分子式 |
C60H93N15O15 |
|---|---|
分子量 |
1264.5 g/mol |
IUPAC 名称 |
(4S)-4-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H93N15O15/c1-7-33(2)49(74-52(82)36(5)67-55(85)43(25-26-48(78)79)70-47(77)32-65-54(84)42(19-12-14-28-62)71-53(83)41(63)18-11-13-27-61)59(89)73-45(31-39-21-23-40(76)24-22-39)57(87)68-35(4)51(81)69-37(6)60(90)75-29-15-20-46(75)58(88)72-44(30-38-16-9-8-10-17-38)56(86)66-34(3)50(64)80/h8-10,16-17,21-24,33-37,41-46,49,76H,7,11-15,18-20,25-32,61-63H2,1-6H3,(H2,64,80)(H,65,84)(H,66,86)(H,67,85)(H,68,87)(H,69,81)(H,70,77)(H,71,83)(H,72,88)(H,73,89)(H,74,82)(H,78,79)/t33-,34-,35-,36-,37-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |
InChI 键 |
WOEYLBHGXWOZOC-VHCTZGMQSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




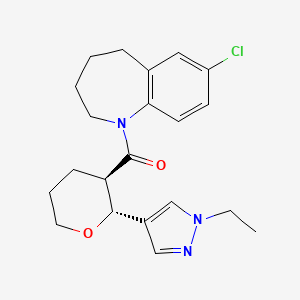
![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
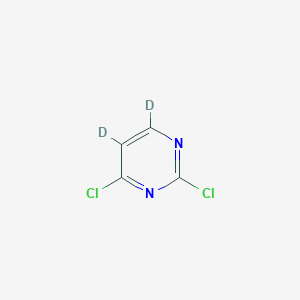
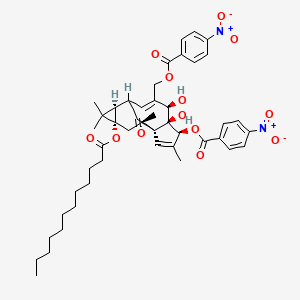

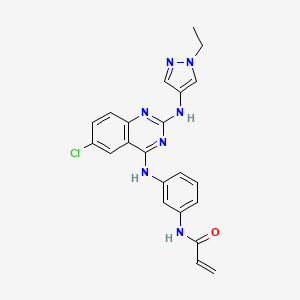
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
